![molecular formula C19H21N3O5S B4296287 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4296287.png)
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
Chemical compounds with the indole structure are common in nature and are often associated with bioactive properties . They are found in a wide variety of organisms and are part of many pharmaceuticals . The compound you mentioned seems to be a derivative of indole, with various functional groups attached to it .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each introducing a new functional group or modifying the molecule’s structure . Without specific information on the compound , it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These methods can provide information on the types of atoms in the molecule and how they are connected .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Functional groups, such as nitro groups or methoxy groups, can influence how a molecule reacts with other substances .Physical And Chemical Properties Analysis
Physical and chemical properties, such as melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Ethyl 1H-indole-3-carboxylates also showed anti-HCV activity .
Antiviral Activity
Mechanism of Action
Target of Action
The compound N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The compound’s interaction with its targets can lead to changes in cellular processes, which could be the basis for its potential therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Pharmacokinetics
One related compound, 5-meo-dpt, is known to be orally active, with effects beginning within three hours and usually lasting four hours . This suggests that similar indole derivatives may also have favorable bioavailability.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-12-4-5-14(22(23)24)10-19(12)28(25,26)20-9-8-16-13(2)21-18-7-6-15(27-3)11-17(16)18/h4-7,10-11,20-21H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHAZIQKYRTCGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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